Cas no 35333-22-3 (8-(4-chlorophenyl)-8-oxooctanoic acid)

8-(4-chlorophenyl)-8-oxooctanoic acid 化学的及び物理的性質
名前と識別子
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- 8-(4-chlorophenyl)-8-oxooctanoic acid
- LogP
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- インチ: InChI=1S/C14H17ClO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
- InChIKey: WNTCKEYDUDCLSD-UHFFFAOYSA-N
- ほほえんだ: C(CCCC(=O)O)CCC(=O)C1=CC=C(C=C1)Cl
計算された属性
- せいみつぶんしりょう: 268.08671
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 8
じっけんとくせい
- PSA: 54.37
8-(4-chlorophenyl)-8-oxooctanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 207093-1g |
8-(4-Chlorophenyl)-8-oxooctanoic acid |
35333-22-3 | 97% | 1g |
£352.00 | 2022-02-28 | |
A2B Chem LLC | AF95257-1g |
8-(4-Chlorophenyl)-8-oxooctanoic acid |
35333-22-3 | 97% | 1g |
$435.00 | 2024-04-20 | |
Crysdot LLC | CD12079818-1g |
8-(4-Chlorophenyl)-8-oxooctanoic acid |
35333-22-3 | 95+% | 1g |
$316 | 2024-07-24 | |
Fluorochem | 207093-5g |
8-(4-Chlorophenyl)-8-oxooctanoic acid |
35333-22-3 | 97% | 5g |
£1447.00 | 2022-02-28 | |
Fluorochem | 207093-2g |
8-(4-Chlorophenyl)-8-oxooctanoic acid |
35333-22-3 | 97% | 2g |
£613.00 | 2022-02-28 | |
A2B Chem LLC | AF95257-5g |
8-(4-Chlorophenyl)-8-oxooctanoic acid |
35333-22-3 | 97% | 5g |
$1650.00 | 2024-04-20 | |
A2B Chem LLC | AF95257-2g |
8-(4-Chlorophenyl)-8-oxooctanoic acid |
35333-22-3 | 97% | 2g |
$725.00 | 2024-04-20 | |
Crysdot LLC | CD12079818-5g |
8-(4-Chlorophenyl)-8-oxooctanoic acid |
35333-22-3 | 95+% | 5g |
$1156 | 2024-07-24 |
8-(4-chlorophenyl)-8-oxooctanoic acid 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
8-(4-chlorophenyl)-8-oxooctanoic acidに関する追加情報
8-(4-Chlorophenyl)-8-oxooctanoic Acid (CAS No. 35333-22-3): A Comprehensive Overview
8-(4-Chlorophenyl)-8-oxooctanoic acid (CAS No. 35333-22-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-chlorophenylacetyl chloride or 4-chlorophenylacetic acid, is characterized by its unique chemical structure and potential biological activities. The compound features a 4-chlorophenyl group attached to an 8-oxooctanoic acid chain, making it a valuable candidate for various applications in drug development and biochemical studies.
The chemical structure of 8-(4-Chlorophenyl)-8-oxooctanoic acid is composed of a long aliphatic chain with a carboxylic acid group at one end and a substituted phenyl ring at the other. The presence of the chlorine atom on the phenyl ring imparts specific chemical and biological properties to the molecule, influencing its reactivity and interaction with biological systems. This structural feature is crucial for understanding its potential therapeutic applications and pharmacological behavior.
Recent studies have highlighted the potential of 8-(4-Chlorophenyl)-8-oxooctanoic acid in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 8-(4-Chlorophenyl)-8-oxooctanoic acid has also shown potential in cancer research. A study published in the Cancer Research journal demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings suggest that 8-(4-Chlorophenyl)-8-oxooctanoic acid could be developed into a novel anticancer agent with broad-spectrum activity.
In addition to its therapeutic applications, 8-(4-Chlorophenyl)-8-oxooctanoic acid has been studied for its role in metabolic disorders. Research published in the Biochemical Pharmacology journal indicated that this compound can improve insulin sensitivity and reduce glucose levels in animal models of type 2 diabetes. The mechanism behind this effect involves the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. These findings open up new possibilities for the use of 8-(4-Chlorophenyl)-8-oxooctanoic acid in managing metabolic disorders and related conditions.
The synthesis of 8-(4-Chlorophenyl)-8-oxooctanoic acid involves several steps, including the formation of the 4-chlorophenylacetyl chloride intermediate and subsequent reactions to introduce the carboxylic acid group. Various synthetic routes have been explored to optimize yield and purity, with some methods focusing on environmentally friendly processes to minimize waste and reduce costs. The ability to produce this compound efficiently is crucial for its commercialization and widespread use in pharmaceutical applications.
In conclusion, 8-(4-Chlorophenyl)-8-oxooctanoic acid (CAS No. 35333-22-3) is a versatile compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new drugs targeting inflammation, cancer, and metabolic disorders. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a promising molecule for future drug discovery efforts.
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